1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine
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Overview
Description
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound with a phenylpiperidine group structure. This compound is known for its unique chemical properties, making it an important subject in various scientific experiments and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the reaction of 4-piperidone with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine: Similar structure but with a different position of the methyl group on the aromatic ring.
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine: Another isomer with the methyl group in the para position.
Uniqueness
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1042624-28-1 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 |
InChI Key |
FBLDNJMXNBXXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCN(CC2)C |
Purity |
95 |
Origin of Product |
United States |
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